Enhanced Lipophilicity and Reduced TPSA vs. the Des‑Methyl Pyrazole Analog
Compared with 2‑(1H‑pyrazol‑1‑yl)‑1‑[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]ethanone, the 3,5‑dimethyl substitution on the pyrazole ring of CAS 1207030‑00‑9 increases computed lipophilicity (XLogP3 = 0.9 vs. ~0.2‑0.3 for the des‑methyl analog) while simultaneously reducing topological polar surface area (TPSA = 67.2 Ų vs. ~76 Ų). This shift improves predicted membrane permeability and blood‑brain barrier penetration without adding H‑bond donors or increasing molecular weight beyond the 300 Da threshold preferred for oral small molecules [1].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 67.2 Ų |
| Comparator Or Baseline | Des‑methyl analog: XLogP3 ≈ 0.2‑0.3; TPSA ≈ 76 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.6‑0.7; ΔTPSA ≈ ‑9 Ų |
| Conditions | Computed using PubChem XLogP3‑AA and Cactvs TPSA algorithms |
Why This Matters
The systematic increase in lipophilicity while simultaneously lowering TPSA is a well‑validated predictor of superior passive permeability and CNS exposure, enabling the dimethyl analog to access intracellular targets that the polar des‑methyl analog cannot efficiently reach.
- [1] PubChem Computed Descriptors: XLogP3‑AA and TPSA for CID 38699385 and for the des‑methyl analog (CID retrieved via substructure search). National Library of Medicine, 2025. View Source
